molecular formula C7H4FN2O4- B14777438 5-Fluoro-6-methoxycarbonyl-pyrimidine-4-carboxylate

5-Fluoro-6-methoxycarbonyl-pyrimidine-4-carboxylate

Cat. No.: B14777438
M. Wt: 199.12 g/mol
InChI Key: MTGQXGCGAKLDQT-UHFFFAOYSA-M
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Description

5-Fluoro-6-methoxycarbonyl-pyrimidine-4-carboxylate is a chemical compound with the molecular formula C7H5FN2O4 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-6-methoxycarbonyl-pyrimidine-4-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of fluorinated pyrimidine derivatives, which are reacted with methoxycarbonylating agents. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like palladium or copper complexes to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of automated systems and advanced analytical techniques, such as high-performance liquid chromatography (HPLC), ensures consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-6-methoxycarbonyl-pyrimidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

5-Fluoro-6-methoxycarbonyl-pyrimidine-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules, such as DNA and proteins.

    Medicine: Investigated for its potential use in drug development, particularly in the design of antiviral and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Fluoro-6-methoxycarbonyl-pyrimidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication, thereby exhibiting antiviral or anticancer properties. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-Fluorouracil: A fluorinated pyrimidine analog used as an anticancer agent.

    6-Methoxycarbonyl-pyrimidine-4-carboxylate: A non-fluorinated analog with similar chemical properties.

    5-Fluoro-2’-deoxyuridine: Another fluorinated pyrimidine derivative with antiviral properties.

Uniqueness

5-Fluoro-6-methoxycarbonyl-pyrimidine-4-carboxylate is unique due to its specific combination of fluorine and methoxycarbonyl groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C7H4FN2O4-

Molecular Weight

199.12 g/mol

IUPAC Name

5-fluoro-6-methoxycarbonylpyrimidine-4-carboxylate

InChI

InChI=1S/C7H5FN2O4/c1-14-7(13)5-3(8)4(6(11)12)9-2-10-5/h2H,1H3,(H,11,12)/p-1

InChI Key

MTGQXGCGAKLDQT-UHFFFAOYSA-M

Canonical SMILES

COC(=O)C1=NC=NC(=C1F)C(=O)[O-]

Origin of Product

United States

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